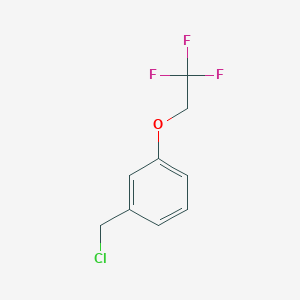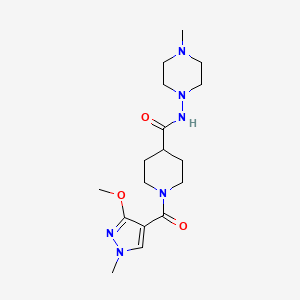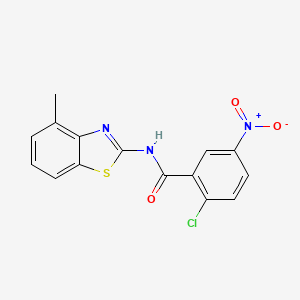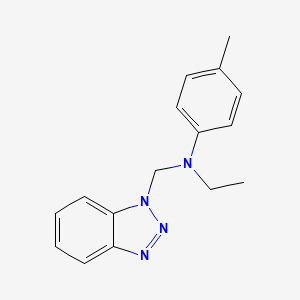
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a benzene derivative that contains a chloromethyl and trifluoroethoxy group, which make it a useful tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. As a fluorescent probe, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is excited by light and emits fluorescence, allowing researchers to visualize the location and movement of biological molecules. As a crosslinking agent, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene forms covalent bonds between proteins, allowing researchers to study protein-protein interactions. As a ligand for G protein-coupled receptors, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene binds to the receptor and activates downstream signaling pathways.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been shown to have minimal biochemical and physiological effects on cells and organisms. In vitro studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not affect cell viability or proliferation. In vivo studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not cause toxicity or inflammation in mice.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has several advantages for lab experiments, including its high purity, stability, and specificity for certain biological molecules. However, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene also has limitations, such as its high cost and limited availability. Additionally, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene may not be suitable for certain applications, such as those that require a longer half-life or greater cell permeability.
Future Directions
There are several future directions for research on 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene. One direction is to develop new synthesis methods that are more efficient and cost-effective. Another direction is to explore new applications of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as in the study of other biological molecules or in the development of new drugs. Additionally, future research could focus on improving the properties of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as its cell permeability and half-life, to make it more suitable for certain applications.
Synthesis Methods
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can be synthesized using a variety of methods, including Friedel-Crafts reaction, Williamson ether synthesis, and Suzuki coupling. The Friedel-Crafts reaction involves the reaction of benzene with chloromethyl and trifluoroethoxy groups in the presence of a Lewis acid catalyst. The Williamson ether synthesis involves the reaction of an alkoxide ion with an alkyl halide to form an ether. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The choice of synthesis method depends on the desired purity and yield of the final product.
Scientific Research Applications
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological molecules, as a crosslinking agent for protein-protein interactions, and as a ligand for studying G protein-coupled receptors. 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is also used in the synthesis of other compounds, such as 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene-T, which is a fluorescent probe used for imaging lipid rafts in cells.
properties
IUPAC Name |
1-(chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRVKVOGMEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2456758.png)
![N-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2456760.png)

![4-bromo-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2456763.png)

![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2456767.png)
![4,5-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2456769.png)

![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)
![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)
![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)
